![molecular formula C36H23N B14238193 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole CAS No. 585533-53-5](/img/structure/B14238193.png)
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a carbazole core linked to an anthracene unit and a naphthalene moiety. The combination of these aromatic systems imparts distinct electronic and photophysical properties to the compound, making it of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Unit: The anthracene unit can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Carbazole: The anthracene derivative is then coupled with carbazole through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the anthracene unit.
Final Assembly: The final step involves the coupling of the naphthalene moiety to the anthracene-carbazole intermediate, again using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. In optoelectronic applications, the compound’s mechanism involves the efficient transfer of electrons and holes, contributing to its performance in devices like OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Di(1-naphthyl)anthracene: Similar structure but lacks the carbazole unit.
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: Another related compound with different substitution patterns on the anthracene unit.
2-[4-(9,10-Di-naphthalen-2-yl-anthracen-2-yl)-phenyl]-1-phenyl-1H-benzoimidazole: A compound with similar photophysical properties used in OLED applications.
Uniqueness
The uniqueness of 9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole lies in its combination of a carbazole core with an anthracene and naphthalene unit, which imparts distinct electronic properties and enhances its performance in various applications, particularly in optoelectronics and biological imaging.
Propriétés
Numéro CAS |
585533-53-5 |
|---|---|
Formule moléculaire |
C36H23N |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
9-(10-naphthalen-1-ylanthracen-9-yl)carbazole |
InChI |
InChI=1S/C36H23N/c1-2-14-25-24(12-1)13-11-21-28(25)35-29-17-3-5-19-31(29)36(32-20-6-4-18-30(32)35)37-33-22-9-7-15-26(33)27-16-8-10-23-34(27)37/h1-23H |
Clé InChI |
WBLXHFDJRBXUHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


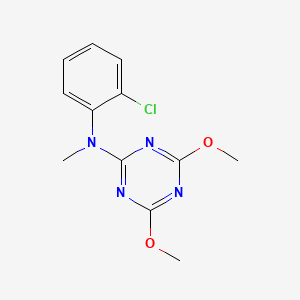
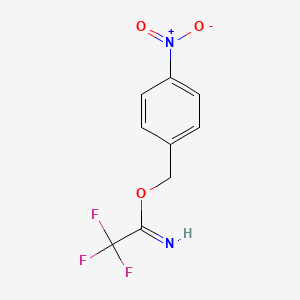

![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
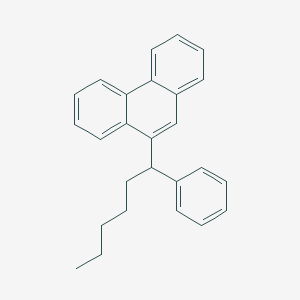
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
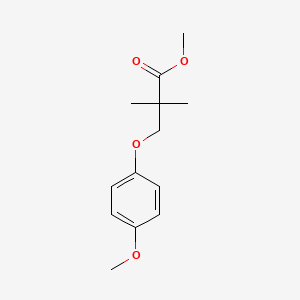
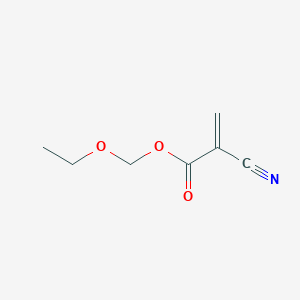

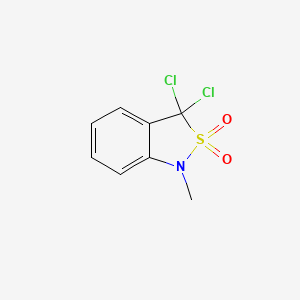
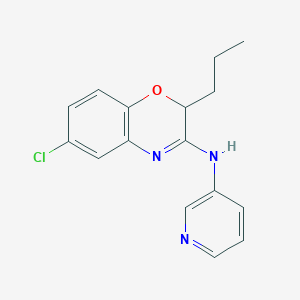
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
